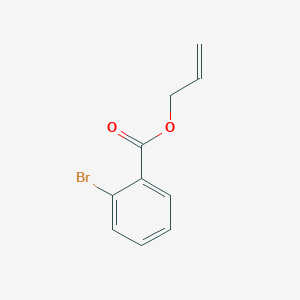

Benzoic acid, 2-bromo-, 2-propenyl ester

Description

Benzoic acid, 2-bromo-, 2-propenyl ester (IUPAC name: 2-bromobenzoic acid allyl ester) is a brominated aromatic ester with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol. The compound features a bromine atom at the ortho-position of the benzoic acid moiety and a 2-propenyl (allyl) ester group. For example, benzoic acid, 2-propenyl ester (allyl benzoate) has a molecular weight of 162.18 g/mol and CAS 583-04-0 , and the addition of a bromine substituent would increase molecular weight and alter electronic properties.

The bromine atom enhances electrophilic substitution reactivity, while the allyl ester group may influence volatility and hydrolysis kinetics. Such esters are typically synthesized via esterification of brominated benzoic acids with allyl alcohol under acidic or enzymatic catalysis .

Properties

CAS No. |

92639-57-1 |

|---|---|

Molecular Formula |

C10H9BrO2 |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

prop-2-enyl 2-bromobenzoate |

InChI |

InChI=1S/C10H9BrO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7H2 |

InChI Key |

GQBLTXAFMKKABE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by allyl alcohol to form a tetrahedral intermediate. Subsequent dehydration yields the ester (Figure 1):

$$

\text{2-Bromobenzoic acid} + \text{Allyl alcohol} \xrightarrow{\text{H}^+} \text{Allyl 2-bromobenzoate} + \text{H}_2\text{O}

$$

Stoichiometric ratios typically use 1:1.2 molar equivalents of acid to alcohol to drive equilibrium toward ester formation. Excess allyl alcohol (up to 5× molar) improves conversion in solvent-free conditions, achieving yields of 68–72% after 8–12 hours at 110–120°C.

Catalyst Selection and Removal

Involatile catalysts like pTSA (0.1–0.5 eq) enable efficient post-reaction neutralization with weak bases such as sodium bicarbonate or ammonium acetate. This avoids the aqueous waste generated by traditional mineral acid catalysts. Post-neutralization, the salt precipitates and is removed via filtration, reducing purification complexity compared to liquid-liquid extraction.

Transesterification of Methyl 2-Bromobenzoate

For substrates sensitive to direct acid catalysis, transesterification of methyl 2-bromobenzoate with allyl alcohol offers an alternative pathway. This method, while requiring pre-synthesized methyl esters, avoids water formation and enables milder conditions.

Catalytic Systems

Tin-based catalysts (e.g., dibutyltin dilaurate) at 0.5–1 mol% in toluene facilitate ester interchange at 80–90°C. The reaction follows a nucleophilic acyl substitution mechanism:

$$

\text{Methyl 2-bromobenzoate} + \text{Allyl alcohol} \xrightarrow{\text{Sn catalyst}} \text{Allyl 2-bromobenzoate} + \text{Methanol}

$$

Methanol removal via distillation shifts equilibrium, achieving 65–70% yields over 6 hours. However, catalyst costs and tin residue contamination limit industrial applicability.

Coupling Reagent-Mediated Synthesis

For high-purity applications, carbodiimide-mediated coupling (e.g., DCC/DMAP) provides an anhydrous route. This method, though costly, avoids acid exposure of acid-sensitive substrates.

Reaction Optimization

A typical procedure dissolves 2-bromobenzoic acid (1 eq) and allyl alcohol (1.2 eq) in dichloromethane with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). After 12–24 hours at 25°C, filtration removes dicyclohexylurea byproducts, yielding 75–80% product after chromatography.

Hydroboration-Oxidation of Propargyl Esters

Adapting methodologies from bromoethyl ester syntheses, a stereoselective route involves:

- Wittig olefination of 2-bromobenzaldehyde to form propargyl 2-bromobenzoate

- Hydroboration-oxidation to install the allylic alcohol

- Bromination of the alcohol to the final ester

Stepwise Analysis

Step 1 : 2-Bromobenzaldehyde reacts with propargyl alcohol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form propargyl 2-bromobenzoate (85% yield).

Step 2 : Hydroboration with disiamylborane generates the anti-Markovnikov allylic alcohol, oxidized to allyl 2-bromobenzoate using hydrogen peroxide (70–75% yield).

Industrial-Scale Considerations

Solvent Selection

Nonpolar solvents (toluene, xylene) improve azeotropic water removal in direct esterification, reducing reaction time by 30% compared to polar aprotic solvents.

Polymerization Inhibition

Allyl esters’ propensity for radical polymerization necessitates inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.01–0.1 wt%. Higher concentrations (>1 wt%) risk contaminating the product.

Energy Efficiency

Microwave-assisted esterification reduces reaction times to 2–3 hours at 150°C with comparable yields (70–72%), though scalability remains challenging.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct esterification | 68–72 | 95–98 | High | 12–15 |

| Transesterification | 65–70 | 90–93 | Moderate | 18–22 |

| Coupling reagents | 75–80 | 99+ | Low | 45–60 |

| Hydroboration pathway | 70–75 | 97–99 | Low | 30–35 |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Structural Insights:

- Bromine Substitution: Compounds like ethyl 2-bromo-3-cyano-6-fluorobenzoate and benzoic acid, 4-acetyl-2-bromo-, tert-butyl ester demonstrate that bromine at the ortho-position increases steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic substitution or coupling reactions.

- Ester Group Variability : Allyl esters (e.g., benzoic acid, 2-propenyl ester ) are more volatile and reactive than bulky tert-butyl esters or stable benzyl esters .

Physical and Chemical Properties

- Volatility : Allyl esters (e.g., benzoic acid, 2-propenyl ester) exhibit higher volatility due to the unsaturated allyl group, as evidenced by gas chromatography retention indices (e.g., RI = 1316 on SE-30 columns) . Brominated analogs likely have reduced volatility due to increased molecular weight.

- Boiling Points: Ethyl 2-bromo-3-cyano-6-fluorobenzoate has a predicted boiling point of 351.4±42.0 °C, while tert-butyl esters (e.g., ) have higher thermal stability.

- Solubility: Brominated esters are less polar than hydroxylated analogs but more soluble in organic solvents than non-brominated derivatives.

Reactivity:

- Electrophilic Substitution : The bromine atom directs further substitution to the meta and para positions. For example, benzoic acid, 2-methoxy-, methyl ester undergoes methoxy-group-mediated antioxidant activity.

- Ester Hydrolysis : Allyl esters are prone to hydrolysis under acidic or basic conditions. Basic conditions promote ester condensation (e.g., benzaldehyde formation in benzyl alcohol oxidation ).

Q & A

Q. What are the recommended synthetic routes for introducing a 2-bromo substituent into benzoic acid derivatives, and how can purity be optimized?

To synthesize 2-bromo-substituted benzoic acid esters, a common approach involves bromination of benzoic acid precursors followed by esterification. For example:

- Bromination : Use electrophilic aromatic substitution with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to introduce bromine at the ortho position. Monitor reaction progress via TLC or HPLC to avoid over-bromination .

- Esterification : React 2-bromobenzoic acid with 2-propenol (allyl alcohol) under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Purify the ester via fractional distillation or column chromatography to remove unreacted acid/alcohol .

- Purity Optimization : Use GC-MS or NMR (¹H/¹³C) to verify structural integrity and quantify impurities. Reference spectral libraries (e.g., NIST WebBook) for validation .

Q. Which spectroscopic techniques are most effective for characterizing benzoic acid esters, and how should data interpretation be prioritized?

- IR Spectroscopy : Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹). Compare with reference spectra (e.g., Coblentz Society data) .

- NMR : Use ¹H NMR to confirm allyl (CH₂=CH-CH₂) and aromatic proton environments. ¹³C NMR resolves bromine-induced deshielding effects on the aromatic ring .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with databases like mzCloud for unknown peaks .

Prioritize NMR for structural confirmation and IR for functional group validation.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic and thermochemical properties of 2-bromo-substituted benzoic acid esters?

- Model Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to balance accuracy and computational cost. Include exact-exchange terms to improve thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .

- Property Prediction : Calculate HOMO-LUMO gaps to assess reactivity, electrostatic potential maps to identify nucleophilic/electrophilic sites, and Gibbs free energy for reaction feasibility .

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine computational models .

Q. How should researchers resolve contradictions in reported spectral data for brominated benzoic acid esters?

- Cross-Platform Validation : Replicate spectra using multiple instruments (e.g., FT-IR, Raman) and compare with peer-reviewed databases (NIST, mzCloud) .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to distinguish overlapping signals in NMR .

- Meta-Analysis : Statistically evaluate discrepancies across studies (e.g., via principal component analysis) to identify systematic errors or solvent effects .

Q. What mechanistic insights explain the antimicrobial activity of brominated benzoic acid esters, and how can structure-activity relationships (SAR) be explored?

- Bioactivity Assays : Test inhibition against model pathogens (e.g., E. coli, S. aureus) using microdilution methods. Compare with non-brominated analogs to isolate bromine’s role .

- SAR Studies : Synthesize derivatives with varying alkyl chain lengths (e.g., propyl vs. stearyl esters) and assess logP values to correlate lipophilicity with membrane permeability .

- Computational Docking : Use AutoDock Vina to model ester binding to microbial enzymes (e.g., dihydrofolate reductase) and identify key interactions (e.g., halogen bonding) .

Q. What experimental strategies mitigate ester hydrolysis under varying pH and temperature conditions?

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis (e.g., loss of ester carbonyl absorbance) at pH 2–12 and temperatures (25–80°C). Use Arrhenius plots to determine activation energy .

- Stabilization Methods : Incorporate steric hindrance (e.g., bulky substituents) or use ionic liquids as solvents to reduce water accessibility .

- Analytical Validation : Quantify hydrolyzed products (e.g., 2-bromobenzoic acid) via HPLC with a C18 column and acidic mobile phase (0.1% formic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.